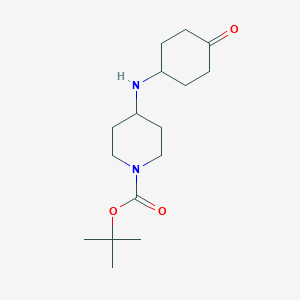

tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate is a piperidine-based organic compound featuring a tert-butyl carbamate group and a 4-oxocyclohexylamino substituent. The 4-oxocyclohexyl group introduces a ketone functionality, which may influence reactivity, solubility, and conformational flexibility compared to related compounds .

Properties

Molecular Formula |

C16H28N2O3 |

|---|---|

Molecular Weight |

296.40 g/mol |

IUPAC Name |

tert-butyl 4-[(4-oxocyclohexyl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-13(9-11-18)17-12-4-6-14(19)7-5-12/h12-13,17H,4-11H2,1-3H3 |

InChI Key |

JVTCOHAFUBUHJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate typically involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-oxocyclohexylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring is substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceutical drugs.

Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Aromatic Substituents

Example Compound: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7)

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 277.36 g/mol

- Physical State : Light yellow solid .

- Limited GHS hazard classification, requiring standard laboratory safety measures (e.g., respiratory and eye protection) .

Chlorophenyl/Fluorophenyl Derivatives

Example Compound : tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate

- Crystallography : Single-crystal X-ray study (R factor = 0.043) resolved using SHELX software, demonstrating structural precision .

- Key Differences :

Benzyl and Cycloalkylamino Derivatives

Example Compound: tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS: 1349716-46-6)

- Molecular Weight : 326.38 g/mol

- Applications : Intermediate in fine chemical synthesis .

- Key Differences :

Functional Group Variations

Example Compound: tert-Butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate

- Reactivity : Hydroxymethyl and cyclopropyl groups enable diverse transformations (e.g., oxidation, ring-opening reactions) .

- Key Differences: The hydroxymethyl group provides a site for further functionalization, unlike the 4-oxocyclohexylamino group, which is more sterically hindered .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Utility: The 4-oxocyclohexyl group in the target compound may facilitate ketone-specific reactions (e.g., reductions to form cyclohexanol derivatives), distinguishing it from aromatic analogs .

- Crystallography : Structural analogs resolved via SHELX highlight the importance of crystallographic data in confirming piperidine ring conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.